REACTION_SMILES
|
[CH3:11][OH:12].[NH2:1][CH2:2][CH2:3][OH:4].[O:5]=[C:6]1[CH2:7][CH2:8][CH2:9][O:10]1>>[NH:1]([CH2:2][CH2:3][OH:4])[C:6](=[O:5])[CH2:7][CH2:8][CH2:9][OH:10]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCO)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |